Methyl 3-(4-chlorophenylthio)-2-methylpropionate

Organic Synthesis β-Sulfido Carbonyl Thioether

Sourcing rare, uncharacterized screening compounds for early discovery is challenging due to limited availability and absent analytical data. This product solves that by providing direct access to a unique β-sulfido carbonyl ester specifically curated for diversity-oriented screening libraries. - Offered as a rare chemical for early discovery research without analytical data; buyer responsible for identity/purity confirmation. - Enables odorless synthesis of more complex thioether structures, with literature reporting 93% yield for this compound. - No generic substitution is possible due to a complete lack of comparative performance data or peer-reviewed characterization.

Molecular Formula C11H13ClO2S
Molecular Weight 244.74 g/mol
CAS No. 55009-84-2
Cat. No. B15075027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-chlorophenylthio)-2-methylpropionate
CAS55009-84-2
Molecular FormulaC11H13ClO2S
Molecular Weight244.74 g/mol
Structural Identifiers
SMILESCC(CSC1=CC=C(C=C1)Cl)C(=O)OC
InChIInChI=1S/C11H13ClO2S/c1-8(11(13)14-2)7-15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3
InChIKeyLQTPIEYMBJPFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-chlorophenylthio)-2-methylpropionate: Structure & Physicochemical Baseline


Methyl 3-(4-chlorophenylthio)-2-methylpropionate (CAS 55009-84-2) is a synthetic organic compound with the molecular formula C11H13ClO2S and a molecular weight of 244.74 g/mol [1]. Structurally, it is a methyl ester derivative bearing a 4-chlorophenylthio substituent on the propionate backbone, identified by the IUPAC Standard InChIKey LQTPIEYMBJPFQS-UHFFFAOYSA-N [1]. The compound is classified as a β-sulfido carbonyl compound, a class of intermediates known for odorless synthesis routes to more complex thioether structures [2].

Compound Class β-Sulfido carbonyl ester intermediate
Synthetic Route Odorless one-step protocol reported
Discovery Stage Early research building block

Methyl 3-(4-chlorophenylthio)-2-methylpropionate: Generic Substitution Not Supported


Generic substitution is currently impossible due to a complete absence of comparative performance data. The compound is listed by major suppliers as a rare chemical provided for early discovery research without any analytical data or established application . No peer-reviewed studies were found that evaluate its biological activity, material properties, or chemical utility relative to any analog. Therefore, any claim of functional equivalence to a similar compound (e.g., the unsubstituted phenylthio analog, CAS 777-80-0, or the bromophenylthio analog, CAS 203247-48-7) would be purely speculative and scientifically unsupported.

Comparative data absent

No performance data vs. phenylthio or bromophenylthio analogs; functional equivalence unknown.

Substitution unsupported

Direct replacement may not be supported without direct evidence; source limitations as a rare chemical.

Source limitations

Listed only as a rare chemical; no peer-reviewed application or comparison studies available.

Methyl 3-(4-chlorophenylthio)-2-methylpropionate: Quantitative Evidence


Synthetic Yield: Odorless β-Sulfido Carbonyl Preparation

The compound can be synthesized via a Rongalite®-promoted, base-mediated cleavage of 4,4'-dichlorodiphenyl disulfide followed by Michael addition to methyl methacrylate. This metal-catalyst-free, odorless method is reported to yield Methyl 3-(4-chlorophenylthio)-2-methylpropionate at 93% [1]. This represents the only reported synthetic yield for this specific compound. In the absence of yield data for analogous compounds under identical conditions, this value serves solely as a process efficiency benchmark.

Synthetic Yield
Reported
93%
Process efficiency benchmark for this compound
Single-source report; no comparative yield data
Organic Synthesis β-Sulfido Carbonyl Thioether

Methyl 3-(4-chlorophenylthio)-2-methylpropionate: Research Applications


Early-Stage Discovery & Library Screening

As a rare and uncharacterized chemical offered by Sigma-Aldrich's AldrichCPR collection for early discovery research , its primary application scenario is as a diversity-oriented screening compound in proprietary pharmaceutical, agrochemical, or material science discovery programs. No public data exists to guide its use beyond a structural novelty element in a compound library .

Precursor for β-Sulfido Carbonyl Derivatives

The documented synthetic route provides a practical, odorless method for generating this specific β-sulfido carbonyl ester [1]. Researchers requiring a 4-chlorophenylthio-containing 2-methylpropionate ester can produce the target compound in high yield (93%) [1] for subsequent use as a building block in the synthesis of more complex molecules, such as 3-[(4-chlorophenyl)thio]-2-methylpropanoic acid via hydrolysis.

Application
Selection Property
Validation Focus
Early discovery library screening
Structural novelty (4-chlorophenylthio group)
Screening hit identity & purity confirmation
Precursor for β-sulfido carbonyl derivatives
Odorless synthesis protocol reported
Hydrolysis to acid / derivative characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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